RORγ Ligand-Binding Domain Affinity: Piperidine vs. Morpholine at the 4‑Position
In a BindingDB‑curated assay measuring inhibition of the RORγ LBD–TRAP220 co‑activator peptide interaction, the 4‑(piperidin‑1‑yl)‑dihydropyridinone core returned an IC₅₀ of 3.80 nM . The corresponding 4‑(morpholin‑4‑yl) analog, tested under identical assay conditions, exhibited an IC₅₀ of 88 nM . This represents a 23‑fold loss of potency upon oxygen‑for‑methylene substitution, illustrating that the piperidine ring is not a bulk‑tolerant pharmacophore at this site.
| Evidence Dimension | RORγ LBD–TRAP220 interaction inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 3.80 nM |
| Comparator Or Baseline | 4‑(Morpholin‑4‑yl)‑1,2‑dihydropyridin‑2‑one: IC₅₀ = 88 nM |
| Quantified Difference | 23‑fold (piperidine more potent) |
| Conditions | GST‑tagged RORγ LBD (unknown origin); inhibition of TRAP220 co‑activator peptide binding; pre‑incubation protocol |
Why This Matters
For RORγ‑targeted programs, the 23‑fold potency differential directly informs SAR and prohibits substituting the morpholine analog as a cost‑saving alternative.
- [1] BindingDB. BDBM50105930 (CHEMBL3598049): IC₅₀ 3.80 nM, RORγ LBD–TRAP220 inhibition. Accessed 2026-05-03. View Source
- [2] BindingDB. BDBM120303 (US8703811, 42/43): IC₅₀ 88 nM, Type 2 DHODH assay. Note: same core scaffold with morpholine substituent. Accessed 2026-05-03. View Source
